REACTION_CXSMILES
|
[OH-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[C:8]([C:14]([O:16]CC)=[O:15])[C:7]2=[O:19].O.Cl>CCO>[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[C:8]([C:14]([OH:16])=[O:15])[C:7]2=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
506 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
59.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(C(=CNC2=CC1)C(=O)OCC)=O
|
Name
|
|
Quantity
|
590 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred at 75° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with water, EtOH/water (1:1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Et2O before being dried
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(C(=CNC2=CC1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.9 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |